N~1~-Methyl-2-nitrobenzene-1,4-diamine
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Overview
Description
N-Methyl-2-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of benzene, featuring both nitro and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitrobenzene-1,4-diamine typically involves a multi-step process. One common method includes the nitration of N-methyl-1,4-benzenediamine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of N-Methyl-2-nitrobenzene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or amine groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group typically yields N-Methyl-1,4-benzenediamine, while oxidation can produce various nitro derivatives .
Scientific Research Applications
N-Methyl-2-nitrobenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2-nitrobenzene-1,4-diamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and conditions .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-nitrobenzene-1,2-diamine: Similar in structure but with different positions of the nitro and amine groups.
2-Nitrobenzene-1,4-diamine: Lacks the methyl group, leading to different chemical properties and reactivity.
Uniqueness
N-Methyl-2-nitrobenzene-1,4-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
2784-96-5 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-N-methyl-2-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,8H2,1H3 |
InChI Key |
CUUOESLUUQBFTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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